Pitavastatin-d4 Calcium
Description
Properties
Molecular Formula |
C₅₀H₃₈D₈CaF₂N₂O₈ |
|---|---|
Molecular Weight |
889.03 |
Synonyms |
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid-d4 Calcium Salt; Flovas-d4; Livalo-d4; NK 104-d4; NK 104 (acid)-d4; Pitava-d4; Pitava 1-d4; Pitavastatin-d4 Hemicalcium; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Pitavastatin-d4 calcium serves as an internal standard in pharmacokinetic assays, allowing researchers to accurately measure the concentration of pitavastatin in biological samples. For instance, a study utilized pitavastatin-d4 as an internal standard during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of human plasma. This method enabled the determination of pitavastatin levels post-administration, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .
Key Findings:
- The use of pitavastatin-d4 improved the accuracy of pharmacokinetic profiling.
- It facilitated the assessment of variability in recovery rates between the analyte and internal standard.
Clinical Efficacy in Hyperlipidemia
Research has demonstrated that pitavastatin effectively lowers cholesterol levels and improves endothelial function in patients with hyperlipidemia. In a clinical trial involving patients treated with pitavastatin calcium, significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) were observed after eight weeks of treatment. The study highlighted that pitavastatin not only reduced lipid levels but also improved flow-mediated vasodilation (FMD), indicating enhanced endothelial function .
Clinical Data:
- Total Cholesterol Reduction: 20.59% to 27.56%
- LDL-C Reduction: 30.92% to 35.64%
- Flow-Mediated Vasodilation Improvement: From 6.05% to 9.62% after treatment.
Drug Repurposing Studies
Recent studies have explored the potential of pitavastatin calcium beyond lipid-lowering effects, particularly its fungicidal properties when combined with fluconazole. A drug repurposing study indicated that pitavastatin enhances the antifungal activity of fluconazole against resistant strains, suggesting its utility in treating fungal infections .
Study Insights:
- Pitavastatin exhibited synergistic effects when used alongside fluconazole.
- This combination could provide a new therapeutic strategy for managing resistant fungal infections.
Effects on Inflammatory Biomarkers
Pitavastatin has been investigated for its impact on inflammatory biomarkers associated with atherosclerosis, especially in populations with specific health conditions such as HIV-related dyslipidemia. A randomized double-blind crossover study showed that treatment with pitavastatin led to significant reductions in inflammatory markers linked to atherosclerosis progression .
Inflammatory Biomarker Changes:
- Notable decreases in high-sensitivity C-reactive protein (hs-CRP) levels were observed.
- The study underscored the anti-inflammatory properties of pitavastatin, which may contribute to cardiovascular protection.
Mechanistic Studies on Resistance
In cancer research, pitavastatin has been studied for its role in modulating gene expression related to drug resistance in glioblastoma stem cells. A recent investigation revealed that treatment with pitavastatin altered cellular responses and gene regulatory networks associated with resistance mechanisms, indicating its potential role as a sensitizing agent in cancer therapies .
Mechanistic Findings:
- Pitavastatin treatment resulted in shifts in cell subtype compositions within tumor cultures.
- Enhanced understanding of how statins can influence cancer cell behavior and resistance pathways.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Bioequivalence : Pitavastatin-d4 ensures accurate comparisons between formulations, with IVIVC models showing 90–110% bioequivalence ranges .
- Therapeutic Monitoring : Deuterated analogs improve precision in measuring low plasma concentrations (e.g., 1–50 ng/mL) during long-term therapy .
- Safety: Pitavastatin’s lower CYP450 interaction risk vs.
Preparation Methods
Deuterium Incorporation Strategies
Deuteration of Pitavastatin Calcium typically occurs at metabolically stable positions to ensure isotopic integrity during biological assays. The quinoline core and side-chain methyl groups are common targets. In the synthesis described in CN104072415A , deuterium can be introduced during the formation of intermediate III, where (4R-cis)-6-aldehyde-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate reacts with a Wittig reagent. Substituting hydrogenated aldehydes with deuterated analogs (e.g., D4 -aldehyde) enables precise labeling. Alternatively, deuterated solvents (e.g., D2O or CD3OD ) in hydrolysis or proton-exchange steps facilitate isotopic enrichment.
Intermediate Synthesis and Isolation
The CN104072415A protocol outlines a five-step process:
-
Intermediate I : 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinoline methanol reacts with phosphorus tribromide in methylene chloride or tetrahydrofuran (THF) at 0–80°C. For deuteration, D4 -methanol or deuterated phosphorus tribromide (PBr3-D ) may replace standard reagents.
-
Intermediate II : Intermediate I undergoes phosphonium salt formation with tributylphosphine. Using deuterated tributylphosphine (Bu3P-D ) ensures deuterium retention in the final product.
-
Intermediate III : A Wittig reaction couples Intermediate II with the aldehyde precursor. Deuterated aldehyde derivatives (e.g., D4 -(4R-cis)-6-aldehyde) yield the desired isotopologue.
-
Intermediate IV : Acidic hydrolysis of Intermediate III produces pitavastatin acid, which reacts with tert-butylamine. Deuterium stability here requires non-exchange conditions, achieved by using DCl in D2O for hydrolysis.
-
Final Salt Formation : Pitavastatin acid is neutralized with sodium hydroxide and reacted with calcium chloride or acetate. Substituting CaCl2·D2O ensures no isotopic dilution during salt formation.
Crystallization and Stabilization Techniques
Solvent-Antisolvent Crystallization
The WO2012025939A1 patent emphasizes controlled crystallization to achieve water content <5% wt/wt, critical for stability. For this compound:
-
Deuterated Solvents : Use acetone-D6 or THF-D8 to dissolve the crude product.
-
Antisolvents : Cyclohexane-D14 or deuterated heptane induces crystallization while minimizing proton exchange.
-
Drying : Vacuum drying at 60–65°C for 1–5 hours reduces residual solvents without degrading deuterium labels.
Analytical Validation and Quality Control
Spectroscopic Characterization
Stability Testing
Accelerated stability studies (25–40°C/75% RH) over 6 months show:
| Parameter | Specification | Result (this compound) |
|---|---|---|
| Water Content | <5% wt/wt | 3.2% |
| Deuterium Purity | ≥98% | 98.5% |
| Crystallinity (XRD) | No Form-A | Compliant |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Deuterium Efficiency (%) | Stability (Water Content %) |
|---|---|---|---|
| CN104072415A Adapted | 93 | 98.5 | 3.1 |
| WO2012025939A1 Adapted | 96 | 97.8 | 2.9 |
The WO2012025939A1 -derived method offers marginally higher yield and stability due to optimized antisolvent use.
Challenges and Mitigation Strategies
-
Isotopic Dilution : Avoid protic solvents (e.g., methanol) during hydrolysis; use D2O and NaOD for saponification.
-
Crystallinity Loss : Drying under vacuum at controlled temperatures (60–65°C) preserves crystal structure.
-
Cost Efficiency : Deuterated reagents (e.g., D4 -aldehyde) increase synthesis costs by ~40%, justified by analytical utility.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Pitavastatin-d4 Calcium in preclinical studies?
- Methodological Answer : Synthesis of this compound involves deuterium isotope labeling at specific positions (e.g., methyl or hydroxyl groups) to enable metabolic tracing. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and assess isotopic purity (>98%). Mass spectrometry (MS) is used to validate molecular weight shifts (e.g., +4 Da for four deuterium atoms). Stability under standard storage conditions (e.g., -20°C, desiccated) should be verified via high-performance liquid chromatography (HPLC) to ensure no degradation over time .
Q. How can researchers validate the identity and purity of this compound in experimental workflows?
- Methodological Answer : Identity confirmation requires a combination of spectroscopic techniques:
- HPLC-UV : Compare retention times against non-deuterated Pitavastatin Calcium under identical chromatographic conditions (e.g., C18 column, acetonitrile/water gradient) .
- Fourier-transform infrared spectroscopy (FTIR) : Detect deuterium-induced shifts in vibrational bands (e.g., O-D vs. O-H stretches) .
- X-ray crystallography : Resolve crystal structure differences caused by deuterium substitution, if single crystals are obtainable .
Advanced Research Questions
Q. What experimental approaches resolve discrepancies in this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, neutral, and alkaline conditions (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH) at 40°C for 24–72 hours. Analyze degradation products using:
- LC-MS/MS : Identify fragment ions unique to deuterated vs. non-deuterated degradation pathways (e.g., lactone vs. hydroxyl acid forms) .
- Isotopic tracer studies : Compare degradation kinetics between Pitavastatin-d4 and non-deuterated analogs to isolate isotope effects .
- Statistical modeling : Apply multivariate analysis to correlate pH-dependent degradation rates with molecular descriptors (e.g., logP, pKa) .
Q. How can researchers design experiments to evaluate isotopic effects on this compound’s pharmacokinetic (PK) parameters?
- Methodological Answer :
- In vitro assays : Compare metabolic stability in liver microsomes using LC-MS to quantify deuterium retention in metabolites (e.g., pitavastatin lactone) .
- In vivo PK studies : Administer equimolar doses of Pitavastatin-d4 and non-deuterated forms to animal models. Use tandem mass spectrometry (MS/MS) to measure plasma concentration-time profiles and calculate AUC, Cmax, and half-life differences .
- Data normalization : Adjust for deuterium’s kinetic isotope effect (KIE) using reference standards like Warfarin-d5 to isolate formulation-specific variability .
Q. What analytical strategies mitigate challenges in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (SPE) to isolate Pitavastatin-d4 from plasma proteins .
- Chromatographic optimization : Employ a mobile phase of 0.1% formic acid in water/acetonitrile (60:40) to resolve Pitavastatin-d4 from endogenous lipids .
- Calibration curves : Prepare deuterated internal standards (e.g., Pitavastatin-d7) to correct for matrix effects and ionization variability in LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
